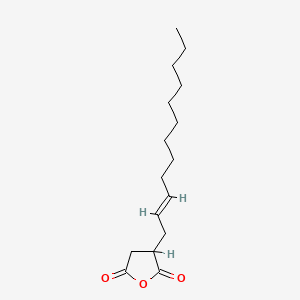

2-Dodecen-1-ylsuccinic anhydride

描述

Overview of Succinic Anhydride (B1165640) Derivatives in Chemical Science

Succinic anhydride is an organic compound that serves as a foundational molecule for a diverse class of derivatives. youtube.comwikipedia.org These derivatives are formed by introducing various functional groups onto the succinic anhydride ring, leading to a wide array of chemical properties and applications. youtube.comtaylorandfrancis.com The parent compound, succinic anhydride, is a colorless, crystalline solid with a five-membered ring containing two carbonyl groups. youtube.comwikipedia.org

The reactivity of the anhydride group is a key feature of these compounds. They readily undergo reactions such as hydrolysis to form the corresponding dicarboxylic acid (succinic acid) and react with alcohols to produce monoesters. wikipedia.org This reactivity makes them valuable intermediates in organic synthesis. youtube.com

Alkenyl succinic anhydrides (ASAs) are a prominent subgroup of these derivatives, characterized by the attachment of an alkenyl chain to the succinic anhydride ring. wikipedia.org This structural modification imparts amphiphilic properties to the molecule, with the hydrophilic anhydride head and a hydrophobic alkenyl tail. wikipedia.org This dual nature is central to many of their applications.

Historical Context of 2-Dodecen-1-ylsuccinic Anhydride Research

The investigation of alkenyl succinic anhydrides, the class of compounds to which this compound belongs, dates back to at least 1936 with a patent describing the reaction of maleic anhydride with aliphatic mono-unsaturated alkenes. wikipedia.org The use of DDSA as a modifying agent for biopolymers such as proteins and polysaccharides began in the mid-twentieth century. nih.gov This early research recognized the potential of DDSA to introduce a 12-carbon hydrophobic chain into the structure of various substrates, thereby altering their properties. nih.gov

A significant area of early and ongoing research has been the use of DDSA as a curing agent for epoxy resins. Studies have explored its role in enhancing the properties of epoxy resins, including improving waterproofing, toughness, bond strength, and electrical and corrosion resistance. rqbchemical.com For instance, research has demonstrated that adding a small amount of DDSA to mineral lubricating oil can prevent pitting and green deposits on leaded copper bearings, while also improving lubrication and flash point. rqbchemical.com

Isomeric Considerations of this compound (cis- and trans-isomers, linear and branched forms)

This compound inherently possesses isomeric complexity due to the presence of a carbon-carbon double bond in the dodecenyl chain and the potential for branching in the alkyl portion. The double bond can exist in either a cis or trans configuration, leading to two distinct geometric isomers. lookchem.comsigmaaldrich.com Commercial preparations of DDSA are often sold as a mixture of these cis- and trans-isomers. lookchem.comtcichemicals.com

Furthermore, the dodecenyl group can be either linear or branched. The position of the double bond along the twelve-carbon chain can also vary, though the "2-dodecen-1-yl" nomenclature specifies the attachment point of the succinic anhydride group. The synthesis of ASAs typically involves the reaction of maleic anhydride with iso-alkenes, which themselves are mixtures of isomers. wikipedia.org This results in a product that is a complex mixture of various structural isomers. The patent literature contains extensive information regarding the suppression of side reactions during the production of ASAs to control the isomeric composition. wikipedia.org

Significance of this compound in Contemporary Chemistry

The importance of this compound in modern chemistry is substantial, with applications spanning several industrial and research sectors. It is widely utilized as a surface sizing agent for paper and paperboard, imparting resistance to the penetration of aqueous media like ink. wikipedia.org

In the field of polymer chemistry, DDSA serves as a crucial curing agent for epoxy resins. rqbchemical.com Its incorporation into epoxy formulations enhances their physical and chemical properties. rqbchemical.com It is also used as a modifier for polyesters and a crosslinking agent in polyurethane systems. guidechem.com

A significant area of contemporary research involves the chemical modification of biopolymers with DDSA. nih.govsigmaaldrich.com By reacting DDSA with natural polymers such as starch, chitosan (B1678972), and gum arabic, researchers can create new materials with tailored functionalities. sigmaaldrich.com For example, the esterification of sago starch with DDSA is an area of active investigation. sigmaaldrich.com These modified biopolymers have potential applications in the food, pharmaceutical, cosmetic, and textile industries. nih.gov Additionally, DDSA is used in the synthesis of biosurfactants and as a reagent in click chemistry. sigmaaldrich.commedchemexpress.com

Table of Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H26O3 lookchem.com |

| Molecular Weight | 266.38 g/mol lookchem.com |

| Appearance | Colorless to light yellow viscous liquid lookchem.comguidechem.com |

| Melting Point | 41-43 °C lookchem.com |

| Boiling Point | 180-192 °C at 10 mmHg rqbchemical.com |

| Density | 0.99 g/cm³ lookchem.com |

| Flash Point | 177.778 °C lookchem.com |

| Water Solubility | Reacts with water noaa.govscbt.com |

| Vapor Pressure | <1 mmHg at 20 °C lookchem.comsigmaaldrich.com |

| Refractive Index | 1.477 lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(E)-dodec-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICMIUKYEYEU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 to 360 °F at 5 mmHg (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

352 °F (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

MAY DECOMPOSE (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.002 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19780-11-1, 428493-97-4, 26544-38-7 | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428493974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2-dodecenyl)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63TTA7G5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2 Dodecen 1 Ylsuccinic Anhydride

Synthetic Routes to 2-Dodecen-1-ylsuccinic Anhydride (B1165640)

The production of 2-dodecen-1-ylsuccinic anhydride is primarily achieved through the reaction of an olefin with maleic anhydride.

Reaction of Maleic Anhydride with Olefins

The synthesis of DDSA involves an "ene" reaction between maleic anhydride and a C12 olefin, such as dodecene. researchgate.netulisboa.pt This reaction can be carried out with either straight-chain (linear) or branched-chain olefins, resulting in LDDSA or BDDSA, respectively. google.com The process typically involves mixing the olefin with maleic anhydride in a reactor. google.comgoogle.com In some described methods, the C12 olefin is prepared beforehand by the dehydration of lauryl alcohol. researchgate.net

Optimization of Synthesis Parameters for this compound Production

Several parameters can be optimized to improve the yield and purity of the resulting DDSA. These include the molar ratio of the reactants, reaction temperature, and reaction time. ulisboa.pt

Molar Ratio: The ratio of olefin to maleic anhydride is a critical factor. Studies have investigated varying this ratio to find the optimal conditions for the reaction. ulisboa.pt One patented process specifies controlling the maleic anhydride content to be between 40% and 55% of the total monomer amount. google.com

Temperature: The reaction is typically conducted at high temperatures. google.comgoogle.com Research into the synthesis of similar alkenyl succinic anhydrides has shown that increasing the temperature can increase the yield, but excessively high temperatures can lead to the formation of side products. ulisboa.pt For instance, in the synthesis of 16-ASA and 18-ASA, temperatures above 210°C led to a considerable increase in side products. ulisboa.pt

Reaction Time: The duration of the reaction also influences the outcome. Longer reaction times generally lead to higher yields, but beyond a certain point, the increase may not be significant and can also contribute to the formation of side products. ulisboa.pt For related syntheses, a reaction time of 6 to 8 hours has been identified as a good compromise. ulisboa.pt

Catalysts and Initiators: The addition of catalysts and initiators is a common practice in the synthesis process to facilitate the reaction. google.comgoogle.com The pH of the reaction system is also adjusted. google.comgoogle.com

The table below summarizes the effects of various parameters on the synthesis of alkenyl succinic anhydrides, based on findings from related studies. ulisboa.pt

| Parameter | Effect on Yield | Effect on Side Products | Optimal Range (Example) |

| Temperature | Increases with temperature up to a point | Increases at higher temperatures | 180-220°C |

| Reaction Time | Increases with time | Increases with longer time | 6-8 hours |

| Olefin:Maleic Anhydride Molar Ratio | Influences yield | Can be optimized | 1.0 to 1.5 |

Chemical Modification and Derivatization Studies of this compound

The reactivity of the anhydride group in DDSA allows for a variety of chemical modifications, making it a versatile reagent for creating new compounds with specific functionalities. sigmaaldrich.comsigmaaldrich.com

Esterification Reactions with Polysaccharides (e.g., starch, inulin (B196767), sago starch, gum arabic)

DDSA is widely used to modify polysaccharides through esterification. This process introduces the hydrophobic dodecenyl group onto the hydrophilic polysaccharide backbone, creating amphiphilic molecules. sigmaaldrich.comresearchgate.net The hydroxyl groups present on the polysaccharides act as nucleophiles, attacking the anhydride ring to form an ester linkage. researchgate.netresearchgate.net

Starch: Corn starch has been surface-modified by esterification with DDSA. researchgate.net This modification has been shown to reduce the moisture sensitivity and hydrophilic character of starch films. researchgate.net The reaction is often carried out in the presence of an alkaline catalyst like sodium hydroxide. google.com Extrusion methods have also been developed for the preparation of dodecenyl succinic acid starch esters. google.com

Sago Starch: Sago starch has been chemically modified via esterification with DDSA to improve its compatibility with hydrophobic polymers like linear low-density polyethylene (B3416737) (LLDPE). tandfonline.com The reaction conditions, such as temperature and the choice of solvent (e.g., N,N-dimethylformamide), have been studied to maximize the weight percent gain, which indicates the extent of modification. tandfonline.com

Inulin: DDSA participates in the synthesis of alkenyl inulin derivatives. sigmaaldrich.comsigmaaldrich.com

Gum Arabic: DDSA has been used for the chemical modification of gum arabic to produce derivatives with improved emulsifying properties. sigmaaldrich.comsigmaaldrich.comresearchgate.net

The table below presents examples of reaction conditions for the esterification of various polysaccharides with DDSA and similar anhydrides.

| Polysaccharide | Esterifying Agent | Catalyst/Solvent | Reaction Conditions | Reference |

| Corn Starch | DDSA | Sodium Hydroxide/Ethanol | 35°C | researchgate.net |

| Corn Starch | DDSA | Sodium Hydroxide | Extrusion at 50-130°C | google.com |

| Sago Starch | DDSA | N,N-dimethylformamide | 120°C for 5 hours | tandfonline.com |

| Gum Arabic | DDSA | - | - | sigmaaldrich.com |

Functionalization Reactions for Amphiphilic Compound Synthesis

The introduction of the C12 hydrophobic chain from DDSA is a key strategy for synthesizing amphiphilic compounds. These molecules possess both hydrophilic and hydrophobic regions, making them surface-active.

For example, DDSA is used in the synthesis of amphiphilic N-[(2'-(dodec-2'-en-10-yl)succinoyl]chitosan. sigmaaldrich.comsigmaaldrich.com This modification imparts amphiphilic properties to chitosan (B1678972), a naturally occurring polysaccharide. The reaction of DDSA with biopolymers containing suitable reactive sites is a common method for creating materials with improved functionality. researchgate.net

Reactions with Nucleophiles for New Bond Formation

As an electrophile, the anhydride ring of DDSA is susceptible to attack by various nucleophiles. chemrxiv.org This reactivity is fundamental to its use in derivatization. The reaction involves a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a new bond. masterorganicchemistry.com This results in a product containing both a carboxylic acid group and an ester or amide group, depending on the nucleophile. chemrxiv.org

DDSA can react with water to form the corresponding dicarboxylic acid. noaa.gov It also reacts with other nucleophiles, such as alcohols and amines, which are present in biopolymers like polysaccharides and proteins. chemrxiv.org This general reactivity allows for the formation of a wide range of derivatives with tailored properties. researchgate.net

Click Chemistry Applications of this compound (e.g., copper-catalyzed azide-alkyne cycloaddition)

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.govnih.gov Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a paramount example, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction joins an azide (B81097) and a terminal alkyne with remarkable efficiency and selectivity.

While this compound in its common form contains a C=C double bond, for it to participate in the classic CuAAC reaction, it must first be functionalized to contain either a terminal alkyne or an azide group. For instance, the dodecenyl chain could be modified to introduce a terminal alkyne, making it a suitable partner for a variety of azide-containing molecules. This modular approach allows for the straightforward covalent linking of the DDSA scaffold to other molecules, such as polymers, biomolecules, or fluorescent tags.

The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using a stable copper(I) source directly. researchgate.net The reaction proceeds readily in a variety of solvents, including aqueous media, making it particularly useful for biological applications.

The table below illustrates a representative copper-catalyzed azide-alkyne cycloaddition reaction of an alkyne-functionalized derivative of this compound with an azide.

| Entry | Alkyne Reactant | Azide Reactant | Copper Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Propargyl-dodecenylsuccinate | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 12 | >95 |

| 2 | Propargyl-dodecenylsuccinate | Azido-PEG | CuBr | DMF | 25 | 8 | >90 |

| 3 | Propargyl-dodecenylsuccinate | 1-Azidoadamantane | Cu(I) Triflate | CH₂Cl₂ | 25 | 16 | 98 |

Microbial Biotransformation of this compound

Microbial biotransformation presents a green and highly selective alternative to traditional chemical synthesis for the modification of organic compounds. This approach harnesses the diverse metabolic capabilities of microorganisms to carry out specific chemical reactions, often with high regio- and stereoselectivity that can be challenging to achieve through conventional chemistry.

Hydroxylation at Non-Activated Carbon Atoms by Fungi (e.g., Mortierella isabellina)

Fungi are particularly well-suited for hydroxylation reactions at non-activated carbon atoms, a chemically challenging transformation. The filamentous fungus Mortierella isabellina is known for its ability to hydroxylate a variety of substrates, including steroids and fatty acids. While direct studies on the biotransformation of this compound by Mortierella isabellina are not extensively documented, the enzymatic machinery of this fungus suggests a strong potential for the hydroxylation of the dodecenyl side chain.

The long alkyl chain of DDSA provides multiple non-activated carbon atoms that are potential targets for fungal hydroxylases. Based on the known activity of Mortierella isabellina on long-chain fatty acids, it is plausible that hydroxylation could occur at various positions along the C12 chain, leading to a range of hydroxylated derivatives. The table below outlines potential hydroxylated products from the biotransformation of this compound by Mortierella isabellina.

| Substrate | Microorganism | Potential Product | Position of Hydroxylation |

|---|---|---|---|

| This compound | Mortierella isabellina | ω-Hydroxy-2-dodecen-1-ylsuccinic anhydride | C-12 |

| This compound | Mortierella isabellina | (ω-1)-Hydroxy-2-dodecen-1-ylsuccinic anhydride | C-11 |

| This compound | Mortierella isabellina | (ω-2)-Hydroxy-2-dodecen-1-ylsuccinic anhydride | C-10 |

| This compound | Mortierella isabellina | Other monohydroxylated isomers | Various positions |

Enzymatic Systems Involved in this compound Biotransformation

The enzymatic basis for the hydroxylation of hydrocarbons and their derivatives in fungi primarily involves cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These heme-thiolate enzymes are a vast and diverse superfamily of proteins capable of catalyzing the oxidation of a wide array of substrates. nih.govnih.gov In fungi like Mortierella isabellina, CYPs are responsible for the regio- and stereoselective insertion of an oxygen atom from molecular oxygen into a C-H bond.

The catalytic cycle of a cytochrome P450 enzyme is a complex process that requires a redox partner to transfer electrons from a cofactor, typically NADPH, to the heme center of the P450. In eukaryotes, this is often a cytochrome P450 reductase (CPR). The activated oxygen species at the heme center is then capable of abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl radical to form the hydroxylated product.

The specific cytochrome P450 enzymes within Mortierella isabellina that would be responsible for the hydroxylation of this compound have not yet been individually identified and characterized for this specific substrate. However, genomic and functional analyses of fungal CYPs have revealed a wide range of substrate specificities, and it is highly probable that one or more of the CYPs present in this fungus would be capable of recognizing and oxidizing the dodecenyl chain of DDSA. nih.gov

Advanced Characterization Techniques for 2 Dodecen 1 Ylsuccinic Anhydride and Its Derivatives

Spectroscopic Analysis of 2-Dodecen-1-ylsuccinic Anhydride (B1165640)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-dodecen-1-ylsuccinic anhydride by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. While specific experimental spectra can vary based on solvent and instrument parameters, predicted data and the known structure (C₁₆H₂₆O₃) allow for the assignment of characteristic chemical shifts. nist.govguidechem.com

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include multiplets for the vinyl protons (-CH=CH-) in the dodecenyl chain, typically in the 5.0-6.0 ppm range. The protons on the succinic anhydride ring would appear as a complex set of multiplets, while the long alkyl chain would show characteristic signals, including a terminal methyl group (CH₃) triplet around 0.9 ppm. guidechem.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. The most downfield signals correspond to the carbonyl carbons (C=O) of the anhydride group, typically appearing in the 170-180 ppm region. The olefinic carbons (-C=C-) are expected in the 120-140 ppm range. The remaining aliphatic carbons of the dodecenyl chain and the succinic anhydride ring would produce signals in the upfield region (10-40 ppm). guidechem.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Associated Functional Group |

|---|---|---|

| ¹H | 5.0 - 6.0 | Vinylic protons (-CH=CH-) |

| ¹H | 2.5 - 3.5 | Protons on succinic anhydride ring |

| ¹H | 0.8 - 2.2 | Aliphatic protons of dodecenyl chain |

| ¹³C | 170 - 180 | Carbonyl carbons (C=O) |

| ¹³C | 120 - 140 | Olefinic carbons (-C=C-) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. chemicalbook.com A key feature is the pair of strong stretching vibrations for the anhydride carbonyl groups (>C=O). researchgate.net

Key IR absorption bands include:

Anhydride C=O Stretch: Two distinct, strong peaks are typically observed for the symmetric and asymmetric stretching of the carbonyl groups in the five-membered ring anhydride, commonly found around 1860 cm⁻¹ and 1780 cm⁻¹.

C-O-C Stretch: A strong band associated with the C-O-C stretching of the anhydride group appears in the 1000-1300 cm⁻¹ region. researchgate.net

C=C Stretch: A weaker absorption band around 1650 cm⁻¹ corresponds to the carbon-carbon double bond in the dodecenyl chain.

C-H Stretch: Bands just below 3000 cm⁻¹ are due to the stretching of C-H bonds in the aliphatic chain.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1860 and ~1780 | Asymmetric & Symmetric C=O Stretch | Anhydride |

| 1000 - 1300 | C-O-C Stretch | Anhydride |

| ~1650 | C=C Stretch | Alkene |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to determine the molecular weight and deduce the structure. For this compound (C₁₆H₂₆O₃), the molecular weight is 266.38 g/mol . sigmaaldrich.com In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The NIST Chemistry WebBook provides mass spectral data for this compound. nist.govnist.gov The fragmentation pattern can be complex but is characteristic of the molecule's structure, often involving cleavage at the anhydride ring and along the alkyl chain.

Chromatographic Separation and Identification Methods for this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures and for verifying its purity.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. The NIST WebBook reports the use of GC for 2-dodecen-1-yl(-)succinic anhydride, detailing specific conditions such as the use of a non-polar capillary column (SPB-5). nist.gov This method, often coupled with a mass spectrometer (GC-MS), allows for both separation and definitive identification. nist.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is another effective method for the analysis of this compound. sielc.com A reported method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is used in place of phosphoric acid. sielc.com

Table 3: Example Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary, SPB-5 (non-polar) | Helium (He) | nist.gov |

Thermal Analysis of this compound and its Reaction Products

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point of this compound, which is reported to be in the range of 41-43 °C. sigmaaldrich.com It can also be used to study the curing reactions of its derivatives, such as when it is used as a curing agent for epoxy resins. rqbchemical.com

Morphological and Structural Analysis of this compound Derivatives

When this compound is used to modify other materials, analyzing the morphology and structure of the resulting derivative is crucial. It is known to participate in the synthesis of derivatives of sago starch, chitosan (B1678972), and gum arabic. sigmaaldrich.com

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology of materials. For instance, when modifying starch granules with this compound, SEM can be used to observe changes in the granule surface, such as the appearance of pitting, erosion, or aggregation, providing evidence of the chemical modification.

Transmission Electron Microscopy (TEM): TEM can provide higher resolution images of the internal structure of derivative materials. In the case of polymer blends or composites compatibilized with an anhydride derivative, TEM can reveal details about phase dispersion and interfacial adhesion.

Fourier-Transform Infrared Spectroscopy (FTIR): As mentioned for the pure compound, FTIR is also critical for analyzing derivatives. researchgate.net For example, in the case of starch or chitosan derivatives, the appearance of the characteristic anhydride or resulting carboxylic acid/ester carbonyl peaks confirms the successful grafting of the succinic moiety onto the biopolymer backbone. sigmaaldrich.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to observe the morphology, size, and dispersion of materials at the nanoscale. In the context of DDSA derivatives, TEM is particularly valuable for visualizing nanoparticles or nanostructures formed from or modified by DDSA.

When DDSA is used to modify natural polymers like starch or to create amphiphilic derivatives for encapsulation, TEM can provide direct evidence of the resulting structures. For instance, in studies involving the modification of nanoparticles, TEM images can reveal the size and shape of the core particles and visualize the coating layer of the DDSA derivative on the surface. mdpi.com Research on polymer-grafted silica (B1680970) nanoparticles has shown that TEM can clearly distinguish a polymer coating layer with a thickness of just a few nanometers. mdpi.com This capability is directly applicable to visualizing DDSA-grafted nanoparticles, confirming the success of the surface modification and assessing the uniformity of the coating.

Furthermore, when DDSA derivatives are used as encapsulating agents for active compounds, such as in the formation of micelles or nanocapsules, TEM analysis can confirm the formation of these structures and determine their size distribution and morphology. For example, DDSA-modified inulin (B196767) has been explored for its potential in encapsulating hydrophobic molecules like β-carotene. mdpi.com TEM would be the ideal technique to visualize the resulting core-shell nanostructures, providing critical information on their physical characteristics. DDSA is also a common component, specifically as a hardener, in epoxy resins used for embedding biological and material samples for TEM analysis, a role that leverages its chemical properties to provide structural support for ultra-thin sectioning. fishersci.com2spi.comemsdiasum.com

Table 1: Application of TEM in Characterizing DDSA-Related Materials

| Feature Analyzed | Observation | Significance |

|---|---|---|

| Nanoparticle Morphology | Visualization of size, shape, and aggregation state. | Confirms the formation and physical characteristics of nanoparticles. |

| Surface Coating | Direct imaging of the grafted DDSA-derivative layer on a core material. mdpi.com | Provides evidence of successful surface modification and coating thickness. |

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) offers capabilities beyond conventional TEM, providing high-resolution imaging where the image contrast is directly related to the atomic number (Z-contrast) of the elements in the sample. tescan-analytics.com This makes it exceptionally useful for analyzing the composition and elemental distribution within complex materials, such as polymers or nanoparticles modified with DDSA.

A key advantage of STEM is its integration with Energy-Dispersive X-ray Spectroscopy (EDX), a technique known as STEM-EDX. tescan-analytics.comnih.gov This combination allows for elemental mapping, where the spatial distribution of specific elements across the sample is visualized. researchgate.netyoutube.com For a DDSA-modified material, STEM-EDX can be used to map the distribution of carbon and oxygen. The DDSA molecule (C₁₆H₂₆O₃) would introduce a localized increase in the carbon and oxygen signals on the surface of a substrate. By mapping these elements, researchers can confirm the presence and uniformity of the DDSA graft on the material's surface at the nanoscale. researchgate.net

This technique is invaluable for:

Confirming Grafting: Demonstrating that the DDSA molecule has been successfully attached to the substrate material.

Assessing Distribution: Evaluating whether the DDSA modification is uniform across the surface or concentrated in specific regions.

Analyzing Interfaces: Studying the interface between a DDSA-modified particle and a surrounding matrix in a composite material.

The high spatial resolution of modern STEM systems can approach the atomic scale, offering the potential to investigate the chemical structure at interfaces with unprecedented detail. tescan-analytics.comyoutube.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is an indispensable tool for confirming the chemical modification of surfaces with DDSA. utm.my

When DDSA is grafted onto a polymer or other substrate, new chemical bonds are formed, primarily esters, and carboxylic acid groups may also be present from the ring-opening of the anhydride. XPS can detect these changes by measuring the binding energies of core-level electrons. The high-resolution C 1s and O 1s spectra are particularly informative.

C 1s Spectrum: The deconvolution of the high-resolution C 1s peak can distinguish between different carbon environments. For a polysaccharide modified with DDSA, one would expect to see the appearance of new peaks corresponding to the aliphatic carbon chain (C-C, C-H) of the dodecenyl group and, most importantly, the carbonyl (C=O) and ester (O-C=O) carbons from the succinic anhydride moiety. researchgate.net

O 1s Spectrum: Similarly, the O 1s spectrum would show new components related to the carbonyl oxygen (C=O) and the ether-like oxygen in the ester linkage (C-O-C). utm.my

Studies on various surface-grafted materials have demonstrated the power of XPS in confirming covalent modification. For example, XPS analysis of modified fibers has been used to verify the formation of new amide bonds by identifying the corresponding N 1s and C 1s signals. researchgate.net In the case of DDSA, a quantitative analysis of the atomic percentages of carbon and oxygen before and after modification can provide evidence of the grafting density. The intensity of the peaks associated with the DDSA molecule will increase with a higher degree of grafting. utm.my

Table 2: Expected XPS Peak Assignments for a DDSA-Modified Cellulosic Surface

| Element | Spectrum | Expected Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (from DDSA chain & cellulose) | ~284.8 - 285.0 |

| Carbon | C 1s | C-O (from cellulose (B213188) backbone) | ~286.5 |

| Carbon | C 1s | O-C-O (from cellulose backbone) | ~288.0 |

| Carbon | C 1s | C=O (from DDSA ester/acid) | ~289.0 |

| Oxygen | O 1s | C-O (from cellulose & DDSA ester) | ~532.8 |

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphy, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source.

For the characterization of DDSA and its derivatives, Raman spectroscopy can identify characteristic vibrational modes associated with the molecule's functional groups. Key spectral features for DDSA would include:

C=C Stretching: A peak corresponding to the carbon-carbon double bond in the dodecenyl chain.

C=O Stretching: Symmetric and asymmetric stretching vibrations of the carbonyl groups within the succinic anhydride ring. These are typically strong and sharp peaks.

C-H Stretching and Bending: Vibrations from the long aliphatic chain.

When DDSA reacts with a hydroxyl-containing polymer like starch or cellulose, the anhydride ring opens to form an ester linkage and a carboxylic acid. This chemical transformation leads to distinct changes in the Raman spectrum. The characteristic peaks for the cyclic anhydride would disappear and be replaced by new peaks corresponding to the ester carbonyl and the carboxylic acid carbonyl. nih.gov

Raman spectroscopy is particularly useful for studying modified polysaccharides. Research on starch modification has shown that Raman can detect changes in the glycosidic linkages and monitor the introduction of new functional groups. nih.gov Similarly, Raman imaging can map the spatial distribution of different chemical components, such as pectins and cellulose, within plant cell walls, a capability that could be extended to map the distribution of DDSA on a modified fiber. nih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on the crystallinity, crystal structure, and crystallite size of a sample. When a semi-crystalline polymer like starch or cellulose is modified with DDSA, the bulky dodecenylsuccinyl groups disrupt the ordered packing of the polymer chains.

Research on starch nanoparticles modified with dodecenyl succinic anhydride (DSA) has shown that the modification can alter the crystalline structure. nih.gov Similarly, studies on microcrystalline cellulose modified with DDSA demonstrated that as the degree of substitution (DS) with DDSA increases, the intensity of the main crystalline peak of cellulose decreases, indicating a loss of crystallinity.

Table 3: XRD Findings on Cellulose Modified with DDSA

| DDSA to Cellulose Ratio | Observation on Main Crystalline Peak | Implication |

|---|---|---|

| Unmodified Cellulose | Sharp, high-intensity peak at ~22.7° 2θ | High initial crystallinity |

| 1:0.25 | Peak intensity decreases | Partial disruption of crystalline order |

| 1:0.50 | Peak intensity further decreases | Increased disruption of crystalline order |

| 1:0.75 | Peak intensity continues to decrease | Significant loss of crystallinity |

This trend confirms that the DDSA molecules are incorporated into the cellulose structure, hindering the intermolecular hydrogen bonding and chain alignment necessary for crystallization. Therefore, XRD is a powerful tool for qualitatively and quantitatively assessing the impact of DDSA modification on the crystalline nature of polymeric materials. tescan-analytics.comnih.gov

Research on 2 Dodecen 1 Ylsuccinic Anhydride in Polymer Science and Materials Engineering

2-Dodecen-1-ylsuccinic Anhydride (B1165640) as an Epoxy Curing Agent

DDSA is predominantly used as a curing agent for epoxy resins, especially in applications involving casting and laminated products. ensince.comjnfuturechemical.com As a hardener, its long aliphatic side chain confers specific, desirable characteristics to the final cured thermoset material. researchgate.netresearchgate.net

The curing of epoxy resins with cyclic anhydrides like DDSA is a complex process that transforms the low molecular weight liquid resin into a rigid, three-dimensional crosslinked network. researchgate.net This reaction typically requires an initiator or accelerator, such as a tertiary amine or an imidazole, to proceed effectively. researchgate.netcellulosechemtechnol.ro

The curing mechanism proceeds through several steps:

Ring Opening of the Anhydride: The process is often initiated by a hydroxyl group (present as an impurity or formed from a preliminary reaction) which attacks the carbonyl group of the anhydride ring. This ring-opening reaction forms a monoester and a carboxylic acid group.

Esterification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, opening it to form a hydroxyl group and an ester linkage.

Propagation: The hydroxyl group generated in the previous step can then react with another anhydride molecule, propagating the reaction and continuing the formation of the polymer network. mdpi.com

This sequence of reactions results in a polyester network, creating a highly crosslinked and stable final material. mdpi.com The presence of an accelerator like 1-methylimidazole has been shown to be more effective than tertiary amines in initiating the polymerization, leading to a higher conversion of the anhydride. cellulosechemtechnol.ro

The incorporation of DDSA as a curing agent has a marked influence on the mechanical properties of the resulting epoxy resin. The long, flexible dodecenyl side chain of the DDSA molecule imparts increased flexibility and toughness to the otherwise brittle epoxy matrix. jnfuturechemical.comresearchgate.netresearchgate.net

Research has shown that an increase in the side-chain length of alkenyl succinic anhydrides generally leads to a decrease in tensile strength and glass transition temperature (Tg), which is attributed to a lower cross-linking density. researchgate.netelsevierpure.com However, this is often accompanied by an improvement in impact properties and toughness. elsevierpure.com Studies on bio-based thermosets synthesized from epoxidized sucrose soyate and DDSA have demonstrated the development of very hard materials with Young's moduli between 1.25–1.31 GPa and an elongation at break of about 4–5%. researchgate.net

One study found that the position of the double bond within the C12 olefin chain used to synthesize DDSA affects the final mechanical properties; DDSA derived from an olefin with the double bond located near the center of the chain resulted in a cured epoxy system with better tensile strength compared to one derived from an olefin with a terminal double bond. researchgate.netresearchgate.net

| Property | Influence of DDSA | Reasoning |

|---|---|---|

| Impact Toughness | Significantly Improved ensince.comjnfuturechemical.comelsevierpure.com | The long, flexible dodecenyl side chain absorbs energy and hinders crack propagation. elsevierpure.com |

| Flexibility | Increased jnfuturechemical.comresearchgate.net | The aliphatic side chain reduces the rigidity of the crosslinked network. researchgate.netresearchgate.net |

| Tensile Strength | Generally Decreased researchgate.netelsevierpure.com | Lower cross-linking density due to the bulky side chain. elsevierpure.com |

| Bonding Strength | Improved Cross-linking Strength jnfuturechemical.com | Effective reaction with epoxy groups leads to a robust network. |

Beyond mechanical improvements, DDSA also enhances other critical properties of epoxy resins. The hydrophobic nature of the long dodecenyl chain contributes to increased water resistance in the cured product. jnfuturechemical.com This makes DDSA-cured epoxies suitable for applications where moisture protection is essential.

The electrical properties of the cured resin are also significantly improved. ensince.comjnfuturechemical.com Anhydride-cured epoxies are known for their excellent electrical insulation performance, which is a primary reason for their widespread use in the electrical and electronics industries. mdpi.com The stable, crosslinked network formed during curing with DDSA results in materials with high electrical resistance. jnfuturechemical.com

The combination of improved toughness, flexibility, water resistance, and excellent electrical properties makes DDSA an ideal curing agent for epoxy resins used in the electronics industry. ensince.comjnfuturechemical.com These resins are widely used for the encapsulation, potting, and sealing of electronic components. researchgate.netjnfuturechemical.com

Encapsulation with DDSA-cured epoxy provides several benefits:

Protection from Mechanical Shock: The enhanced toughness and flexibility absorb physical impacts, protecting delicate components. ensince.com

Moisture Resistance: The increased water resistance prevents corrosion and short circuits. jnfuturechemical.com

Electrical Insulation: The high electrical resistance ensures the proper functioning of the electronic assembly by preventing current leakage. ensince.comjnfuturechemical.com

Thermal Management: The cured resin can help dissipate heat while withstanding the operational temperatures of the components.

Role of 2-Dodecen-1-ylsuccinic Anhydride in Polymerization Reactions

Beyond its primary role as an epoxy curing agent, this compound is a versatile reagent in other polymerization and polymer modification reactions. medchemexpress.comsigmaaldrich.com It is used to chemically modify natural polymers such as starch, chitosan (B1678972), and gum arabic. sigmaaldrich.com

The reaction typically involves the esterification of hydroxyl groups on the polymer backbone with the anhydride. This process attaches the long, hydrophobic dodecenylsuccinoyl group to the hydrophilic polymer, creating an amphiphilic structure. sigmaaldrich.com These modified biopolymers have applications as biosurfactants, emulsifiers, and thickeners in various industries. sigmaaldrich.comsemanticscholar.org For instance, DDSA-modified gum arabic and inulin (B196767) have been synthesized to create effective biosurfactants and emulsifiers. sigmaaldrich.com

This compound in Coatings and Inks Research

This compound is also utilized in the formulation of coatings and inks. medchemexpress.com In these applications, it can function as a flexibility modifier for alkyd resins and as an ink compatibilizer. ensince.com Its addition to a coating formulation can improve the flexibility and adhesion of the final film. In ink manufacturing, it helps to ensure the compatibility and stability of the various components in the ink formulation. medchemexpress.comensince.com The amphiphilic nature that can be imparted by DDSA is valuable for stabilizing pigments and other additives within the liquid medium.

As a Cross-linking Agent and Additive in Formulations

This compound (DDSA) is a carboxylic acid anhydride utilized in various polymerization reactions. medchemexpress.comsigmaaldrich.com It serves as a versatile chemical intermediate, particularly as an esterifying agent for biopolymers like proteins and polysaccharides. researchgate.netnih.gov The reactivity of the anhydride group allows it to form ester bonds with the abundant hydroxyl (–OH) groups present in these natural polymers. researchgate.net This modification introduces a 12-carbon hydrophobic chain into the biopolymer's structure, significantly altering its properties. nih.gov

DDSA's function extends to its use in the synthesis of copolyesters. For instance, it has been employed as a functional comonomer in the synthesis of DDSA-modified poly(butylene adipate-co-terephthalate) (PBAT) based copolyesters through co-esterification and melt polycondensation. mdpi.com In this context, DDSA acts as a building block within the main polymer chain, imparting specific functionalities. The compound may also be used in the chemical modification of starches, such as sago starch, through esterification. sigmaaldrich.comsigmaaldrich.com This process grafts the dodecenyl succinyl groups onto the starch backbone, enhancing its hydrophobicity and compatibility with non-polar polymer matrices.

Impact on Adhesion, Abrasion Resistance, and Chemical Resistance of Coatings

In the realm of coatings, this compound is used as a component in various formulations. medchemexpress.com The incorporation of DDSA can influence the final properties of the coating, including its adhesion and resistance to environmental factors. The long alkenyl group characteristic of DDSA imparts a hydrophobic (water-repellent) character to the systems it is integrated into. researchgate.net This increased hydrophobicity is a key factor in enhancing the water and chemical resistance of coatings. By creating a more water-repellent surface, DDSA can help protect the underlying substrate from moisture-induced damage and degradation from chemical exposure.

The anhydride functionality contributes to the cross-linking density of the coating formulation. Generally, in polymer systems such as epoxies, a higher cross-linking density leads to improved chemical resistance. coatingsworld.com The formation of a denser, more interconnected polymer network restricts the penetration of chemicals and solvents, thereby enhancing the durability and service life of the coating. coatingsworld.comspecialchem.com While the hydrophobic nature and cross-linking potential of DDSA suggest improvements in chemical resistance, specific research data on its direct impact on the abrasion resistance of coatings is not extensively detailed in the available literature.

This compound in Plastic Modification

This compound is utilized in the modification of plastics to enhance their properties and performance for specific applications. medchemexpress.com One notable application is in the synthesis of modified biodegradable polyesters. Research has demonstrated the use of DDSA as a comonomer to synthesize modified poly(butylene adipate-co-terephthalate) (PBAT) copolyesters. mdpi.com The introduction of DDSA's hydrophobic alkylene side chain into the PBAT molecular structure was shown to significantly enhance the surface hydrophobicity and water vapor barrier properties of the resulting plastic films. mdpi.com As the content of DDSA increased, the water contact angle of the PBAT films rose, indicating greater water repellency, and the water vapor permeability decreased, signifying an improved barrier against moisture. mdpi.com

DDSA is also employed as a surface modifier for fillers used in plastic composites. In one study, it was used to treat aluminum hydroxide (Al(OH)₃) filler in polypropylene (PP) composites, where it acted as a dispersant. researchgate.net Additionally, research has been conducted on the effect of anhydride modification of sago starch using compounds like DDSA on the tensile and water absorption properties of sago-filled linear low-density polyethylene (B3416737) (LLDPE). sigmaaldrich.com

| DDSA Content (mol%) | Water Contact Angle (°) | Water Vapor Permeability (g·mm·m⁻²·d⁻¹·atm⁻¹) |

|---|---|---|

| 0 | 79 | Not specified |

| 35 | Not specified | Improved 1.89 times vs. pure PBAT |

| 55 | 101 | 139 (Nearly 3-fold improvement vs. pure PBAT) |

Data sourced from a study on DDSA-modified PBAT copolyesters. mdpi.com

This compound in Adhesive Manufacturing

In adhesive manufacturing, anhydrides with structures similar to this compound are used to modify biopolymer-based adhesives, such as those derived from soy protein. researchgate.net While research specifically detailing DDSA in adhesives is limited, studies on the closely related 2-octen-1-ylsuccinic anhydride (OSA) provide significant insight into its potential role. OSA has been shown to improve the adhesive performance, rheological properties, and thermal characteristics of soy protein adhesives. researchgate.net The anhydride group reacts with amine and hydroxyl groups within the protein structure, grafting the hydrophobic alkyl chain onto the protein molecule. researchgate.net

This modification strategy is effective for improving the properties of protein-based wood adhesives. mdpi.com The long, oily alkyl chain is a primary contributor to the enhanced performance of the modified adhesive. researchgate.net Cross-linking is a widely used method to create or enhance the network structure within protein adhesives, which improves their structural stability and adhesive capabilities. mdpi.com Given DDSA's reactive anhydride group and its longer 12-carbon chain compared to OSA, it is expected to function similarly as a modifying and cross-linking agent to enhance the hydrophobicity and performance of bio-based adhesive systems. researchgate.net

Improvement of Adhesive Strength, Water Resistance, and Chemical Resistance

The chemical modification of adhesives with this compound or similar compounds leads to significant improvements in key performance metrics. The introduction of the long hydrophobic dodecenyl chain is a primary factor in substantially improving the water resistance of protein-based adhesives. researchgate.netmdpi.com This hydrophobic modification helps to repel water at the bond line, preventing moisture from weakening the adhesive's grip. specialchem.com

Studies on OSA-modified soy protein adhesives have demonstrated a marked increase in wet shear strength. researchgate.net For example, the addition of OSA at a 3.5% concentration increased the wet strength of a soy protein adhesive applied to plywood from 1.8 MPa to 3.2 MPa. researchgate.net This enhancement is attributed to the combination of the hydrophobic nature of the alkyl chain and the succinylation reaction that modifies the protein structure. researchgate.net

Furthermore, increased cross-linking within the adhesive matrix generally leads to better chemical resistance. coatingsworld.com By reacting with the polymer backbone, the anhydride group of DDSA can create a more robust and densely cross-linked network, making the adhesive less susceptible to degradation from solvents and other chemicals. coatingsworld.comspecialchem.com

| Adhesive Formulation | OSA Concentration (%) | Wet Strength on Plywood (MPa) |

|---|---|---|

| Control SPA | 0 | 1.8 |

| OSA-Modified SPA | 3.5 | 3.2 |

Data based on research using 2-octen-1-ylsuccinic anhydride (OSA), a structural analogue to DDSA. researchgate.net

Functionalization of Graphene-Based Materials with this compound

Graphene-based materials are often chemically functionalized to tailor their properties for specific applications, such as enhancing their interaction and dispersion within other materials like polymer composites. researchgate.netscispace.com The surface of graphene and its derivatives can be modified through various covalent and non-covalent methods. scispace.comrsc.org this compound has been investigated as a reagent for the covalent functionalization of graphene materials, specifically reduced graphene oxide (rGO). researchgate.net

Functionalization of Reduced Graphene Oxide (rGO)

Reduced graphene oxide (rGO), derived from the reduction of graphene oxide (GO), possesses a higher chemical reactivity compared to pristine graphene due to the presence of defects and residual oxygen-containing functional groups. researchgate.netbohrium.com This reactivity makes it a suitable starting material for surface functionalization. researchgate.net

In a specific study, rGO was functionalized with 2-(dodecen-1-yl) succinic anhydride (referred to as TPSA in the research) with the aim of increasing the effective interactions of rGO with organic solvents in both liquid and vapor phases. researchgate.net The successful covalent attachment of the DDSA molecules to the rGO surface was confirmed through extensive material characterization techniques, including Thermogravimetric Analysis (TGA), Scanning Transmission Electron Microscopy (STEM), X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR-ATR), and Raman spectroscopy. researchgate.net This functionalization process represents a method for the surface decoration of graphene, which can be crucial for developing advanced polymer-graphene nanocomposites and sensor applications. researchgate.net

Enhancing Interactions with Organic Solvents (liquid and vapor phases)

Research into this compound and the broader class of alkenyl succinic anhydrides (ASAs) has largely focused on their ability to impart hydrophobicity to various substrates, most notably cellulose (B213188) fibers in the paper industry. wikipedia.orgmdpi.com This is achieved by the reaction of the succinic anhydride group with hydroxyl groups on the polymer backbone, which forms a stable ester linkage and orients the hydrophobic dodecenyl chain away from the surface. wikipedia.org While this primary application is aimed at repelling aqueous media, the resulting amphiphilic nature of the modified polymers inherently enhances their interaction with organic, non-polar environments.

The modification of naturally hydrophilic polymers with DDSA transforms them into surface-active agents capable of mediating interactions between aqueous and organic phases. This has been demonstrated in the chemical modification of polysaccharides such as sago starch, chitosan, and gum arabic. sigmaaldrich.comchemdad.com The introduction of the C12 alkenyl chain creates molecules with both hydrophilic (the polymer backbone) and lipophilic (the alkyl chain) regions, allowing them to function as effective emulsifiers and stabilizers in oil-in-water systems.

While not enhancing solubility in organic solvents in the traditional sense, this modification enhances the interaction at the interface between water and organic liquids. For instance, DDSA-modified gum arabic and N-[(2'-(dodec-2'-en-1'-yl)succinoyl]chitosan show significant emulsifying properties, indicating a strong interaction with the oil phase. sigmaaldrich.com

Furthermore, the general class of ASAs, which includes DDSA, has found application as additives in lubricants and fuels. google.comgoogle.com In these contexts, their function as corrosion inhibitors and detergents relies on their ability to interact with and disperse organic and semi-organic deposits within the non-polar solvent environment of the fuel or lubricant. This demonstrates a direct application based on favorable interactions with organic liquid phases.

A study on the gas phase deposition of ASA onto paper surfaces was conducted to assess its potential for creating hydrophobic surfaces without the use of aqueous emulsions. mdpi.com While this particular experiment did not result in hydrophobicity, it highlights that ASAs can be vaporized, suggesting the potential for their interaction with materials from the vapor phase. However, research specifically detailing the enhanced interaction of DDSA-modified surfaces with organic vapors is not extensively documented.

The table below summarizes research on the modification of various polymers with this compound and the resulting enhanced interactions with non-aqueous phases.

| Polymer Substrate | Type of Interaction Enhanced | Application |

| Chitosan | Interfacial interaction (emulsification) | Amphiphilic polymer synthesis |

| Sago Starch | Chemical modification via esterification | Modified biopolymer development |

| Gum Arabic | Emulsification properties | Food hydrocolloids, stabilizers |

| Cellulose | Hydrophobic surface interaction | Paper sizing, water repellency |

Biochemical and Pharmaceutical Research Applications of 2 Dodecen 1 Ylsuccinic Anhydride

2-Dodecen-1-ylsuccinic Anhydride (B1165640) as a Biochemical Reagent for Life Science Research

2-Dodecen-1-ylsuccinic anhydride (DDSA) is recognized as a versatile biochemical reagent utilized in life science research. medchemexpress.commedchemexpress.com As a derivative of succinic anhydride, it functions primarily as an esterifying and acylating agent. nih.gov Its chemical structure features a 12-carbon hydrophobic chain and a reactive anhydride group, which allows for its covalent attachment to various substrates. nih.gov

In biochemical applications, DDSA is used to modify biopolymers such as polysaccharides and proteins. nih.gov This modification introduces a long hydrocarbon chain onto the biopolymer's backbone, significantly increasing its hydrophobicity. This process is a key strategy for altering the functional properties of these macromolecules to suit specific research and industrial needs, including those in the pharmaceutical and food sectors. nih.gov The compound participates in the synthesis of specialized biomaterials, including alkenyl inulin (B196767) derivatives and various biosurfactants. sigmaaldrich.comamerigoscientific.com Its utility as a reagent stems from its ability to react with hydroxyl and amino groups present in many biological molecules. nih.gov

Role as a Raw Material for Pharmaceutical Intermediates

This compound serves as a foundational raw material in the synthesis of pharmaceutical intermediates. medchemexpress.com Pharmaceutical intermediates are chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). The reactivity of the anhydride ring in DDSA allows it to be a precursor in multi-step syntheses.

Its role is crucial in creating more complex molecules with specific functionalities required for therapeutic action. nih.gov By incorporating the dodecenylsuccinyl group, chemists can modify a molecule's properties, such as its solubility, stability, or bioavailability. The use of DDSA is part of a broader strategy in medicinal chemistry to synthesize novel compounds and derivatives for drug discovery and development. medchemexpress.comnih.gov

Research on Amphiphilic Derivatives for Biological Applications

Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties, are of significant interest in biological and pharmaceutical research, particularly for drug delivery systems. DDSA is a key reagent for imparting hydrophobicity to naturally hydrophilic polymers like chitosan (B1678972).

Researchers have successfully synthesized amphiphilic N-[(2′-(dodec-2′-en-10-yl)succinoyl]chitosan, also known as DDC-chitosan. researchgate.net The synthesis involves the reaction of the primary amino groups of chitosan with this compound. sigmaaldrich.comresearchgate.net This reaction attaches the hydrophobic dodecenylsuccinic moiety to the hydrophilic chitosan backbone. researchgate.net

The degree of substitution (DS), which refers to the percentage of chitosan's amino groups that have been modified, can be controlled by adjusting the ratio of the anhydride to the amino groups in the reaction mixture. researchgate.net Studies have achieved a range of substitution from 5 to 30 mol.%. researchgate.net The reaction is typically carried out in a solvent system such as a 1:1 (v/v) mixture of 1% acetic acid and methanol. researchgate.net

Table 1: Synthesis of DDC-Chitosan

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Chitosan, this compound | researchgate.net |

| Product | N-[2(3)-(dodec-2′-en-1′-yl)succinoyl]chitosan (DDC-chitosan) | researchgate.net |

| Solvent | 1% Acetic acid / Methanol (1:1 v/v) | researchgate.net |

| Controllable Factor | Anhydride / Amino group ratio | researchgate.net |

| Achieved DS | 5–30 mol.% | researchgate.net |

The degree of substitution (DS) of DDC-chitosan has a strong influence on its functional properties in aqueous solutions, including its surface tension activity, rheology (flow properties), and foam formation. researchgate.net

Research findings indicate that the surface tension activity and the foam-forming ability of DDC-chitosan derivatives are most pronounced at a lower degree of substitution, specifically around 5 mol.%. researchgate.net This suggests that a limited number of hydrophobic side chains is optimal for the molecule to effectively orient itself at the air-water interface to reduce surface tension and stabilize foams. In a related study, surfactants derived from DDSA and glycine (B1666218) demonstrated the ability to lower surface tension to less than 30 mN/m at 20°C, highlighting the surfactant capabilities of DDSA derivatives. researchgate.net

Table 2: Influence of Degree of Substitution (DS) on DDC-Chitosan Properties

| Property | Optimal Degree of Substitution (DS) | Observation | Reference |

|---|---|---|---|

| Surface Tension Activity | Maximal at 5 mol.% | Indicates efficient molecular arrangement at interfaces. | researchgate.net |

| Foam-Forming Ability | Maximal at 5 mol.% | Correlates with high surface activity. | researchgate.net |

| Rheological Behavior | Interactions increase >10 mol.% | Viscosity experiments show significant changes in flow properties at higher DS. | researchgate.net |

Viscosity measurements of DDC-chitosan solutions have provided insights into the molecular interactions occurring in an aqueous environment. researchgate.net The introduction of hydrophobic side chains onto the chitosan polymer allows for new inter- and intramolecular associations.

Table 3: Effect of Substitution Degree on Molecular Interactions of DDC-Chitosan

| Degree of Substitution (DS) | Predominant Interaction Type | Consequence | Reference |

|---|---|---|---|

| < 10 mol.% | Primarily intramolecular interactions and repulsion between charged groups. | Molecules remain relatively extended in solution. | researchgate.net |

| > 10 mol.% | Pronounced inter- and intramolecular hydrophobic interactions. | Increased association between polymer chains, affecting solution viscosity. | researchgate.net |

Investigation of this compound in Protein Modification Studies

This compound is an effective agent for the chemical modification of proteins. nih.gov The process, known as dodecenyl succinylation, involves the N-acylation of reactive amine groups (such as the ε-amino group of lysine (B10760008) residues) on the protein's surface. nih.gov This reaction introduces the 12-carbon hydrophobic dodecenyl group into the protein's structure. nih.gov

The primary goal of this modification is to alter the protein's functionality by increasing its hydrophobicity. nih.gov This change can enhance the protein's surface activity, making it behave like a surfactant. Such modified proteins have improved emulsifying and foaming properties, which are desirable in the food, cosmetic, and pharmaceutical industries. nih.gov For instance, studies on gelatin, a protein derived from collagen, have shown that modification with similar anhydrides produces derivatives with significantly enhanced surface activities. researchgate.net This approach allows for the creation of protein-based amphiphiles with tailored properties for specific applications. nih.gov

Anhydride-Modified Forms of Insulin (B600854) for Diabetes Treatment Research

In the realm of diabetes research, the modification of insulin with various chemical entities is a strategy explored to enhance its stability and therapeutic properties. One area of investigation involves the use of anhydrides to alter the insulin molecule. A notable study investigated the effects of modifying human insulin with four different anhydride compounds, one of which was this compound. nih.gov